![molecular formula C24H30Cl2O6Sn B14323552 Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane CAS No. 104697-81-6](/img/structure/B14323552.png)
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This compound, in particular, has unique properties due to the presence of 2-chlorophenoxy and acetyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane typically involves the reaction of dibutyltin oxide with 2-chlorophenoxyacetic acid in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+2(2-chlorophenoxyacetic acid)→Dibutylbis[(2-chlorophenoxy)acetyl]oxystannane+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The 2-chlorophenoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin dichloride, while substitution with an amine may produce a dibutyltin amide derivative.
科学研究应用
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.
作用机制
The mechanism of action of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Protein Binding: It can bind to proteins, altering their structure and function.
Cellular Signaling: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can be compared with other organotin compounds such as:
- Dibutyltin dilaurate
- Dibutyltin dichloride
- Dibutyltin oxide
Uniqueness
The presence of 2-chlorophenoxy and acetyl groups in this compound imparts unique properties, such as enhanced stability and specific biological activity, distinguishing it from other organotin compounds.
Similar Compounds
- Dibutyltin dilaurate : Used as a catalyst in polyurethane production.
- Dibutyltin dichloride : Known for its use in organic synthesis and as a stabilizer for PVC.
- Dibutyltin oxide : Commonly used as a catalyst and stabilizer in various industrial applications.
属性
CAS 编号 |
104697-81-6 |
|---|---|
分子式 |
C24H30Cl2O6Sn |
分子量 |
604.1 g/mol |
IUPAC 名称 |
[dibutyl-[2-(2-chlorophenoxy)acetyl]oxystannyl] 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/2C8H7ClO3.2C4H9.Sn/c2*9-6-3-1-2-4-7(6)12-5-8(10)11;2*1-3-4-2;/h2*1-4H,5H2,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
BHRVUAMUGZXANT-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)COC1=CC=CC=C1Cl)OC(=O)COC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


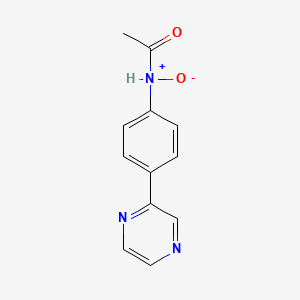
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
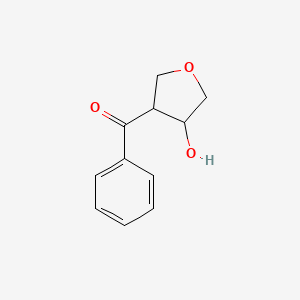
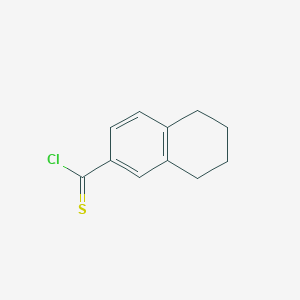
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
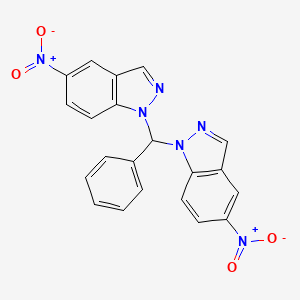
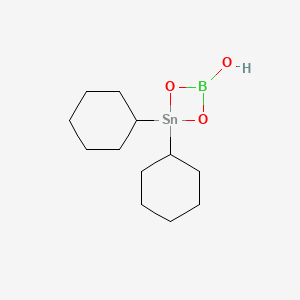
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
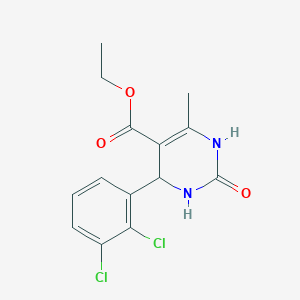
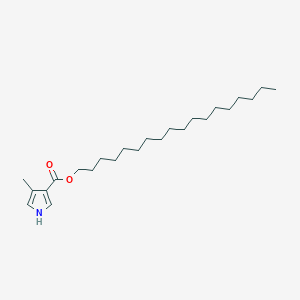
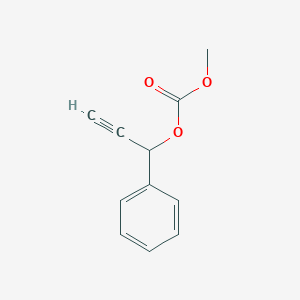
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
